molecular formula C13H20O B2866796 (2S)-2-(4-Tert-butylphenyl)propan-1-ol CAS No. 2146078-58-0

(2S)-2-(4-Tert-butylphenyl)propan-1-ol

Cat. No.: B2866796
CAS No.: 2146078-58-0
M. Wt: 192.302
InChI Key: YLFCIWOYXJYESM-SNVBAGLBSA-N
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Description

(2S)-2-(4-Tert-butylphenyl)propan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Tert-butylphenyl)propan-1-ol typically involves the use of starting materials such as 4-tert-butylbenzaldehyde and a chiral catalyst to ensure the formation of the (2S) enantiomer. One common method involves the reduction of 4-tert-butylbenzaldehyde using a chiral reducing agent, such as a chiral borane complex, under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient and selective reduction of the starting material.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield secondary alcohols or alkanes, depending on the reducing agent and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary alcohols, alkanes

    Substitution: Halides, ethers

Scientific Research Applications

(2S)-2-(4-Tert-butylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tert-butyl group and chiral center play crucial roles in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-Tert-butylphenyl)propan-1-ol: The enantiomer of the compound, differing in its stereochemistry.

    4-Tert-butylbenzyl alcohol: Lacks the chiral center present in (2S)-2-(4-Tert-butylphenyl)propan-1-ol.

    4-Tert-butylphenol: Contains a hydroxyl group directly attached to the phenyl ring, without the propanol moiety.

Uniqueness

This compound is unique due to its chiral center and the presence of both a tert-butyl group and a propanol moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(4-tert-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCIWOYXJYESM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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